molecular formula C25H30ClN3O2 B11346463 N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11346463
M. Wt: 440.0 g/mol
InChI Key: JZBZZVCICDRLKI-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran core, which is a fused ring system containing both benzene and furan rings, and is substituted with a chlorophenyl group, a methylpiperazine moiety, and a carboxamide group. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable phenol derivative with an aldehyde or ketone under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using chlorobenzene and an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Methylpiperazine Moiety: The methylpiperazine moiety can be attached through a nucleophilic substitution reaction, where the piperazine ring reacts with an appropriate alkyl halide.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an amine or ammonia in the presence of a coupling reagent such as carbodiimide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be used in studies involving receptor binding and signal transduction due to its potential interactions with biological targets.

    Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects on various diseases.

    Industry: It may find applications in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide
  • **2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Uniqueness

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of the benzofuran core, chlorophenyl group, and methylpiperazine moiety imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C25H30ClN3O2

Molecular Weight

440.0 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C25H30ClN3O2/c1-16-13-21-18(3)24(31-23(21)14-17(16)2)25(30)27-15-22(19-5-7-20(26)8-6-19)29-11-9-28(4)10-12-29/h5-8,13-14,22H,9-12,15H2,1-4H3,(H,27,30)

InChI Key

JZBZZVCICDRLKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NCC(C3=CC=C(C=C3)Cl)N4CCN(CC4)C

Origin of Product

United States

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